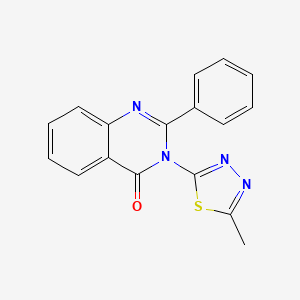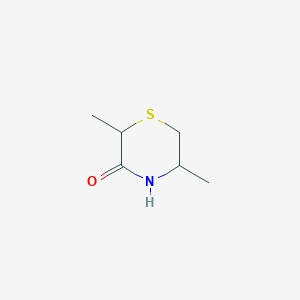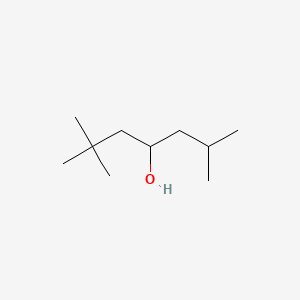![molecular formula C42H30O6 B14469872 1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] CAS No. 72711-87-6](/img/structure/B14469872.png)
1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-dihydroxybenzene with 2-bromophenol in the presence of a base to form 1,2-bis(2-phenoxyphenoxy)benzene. This intermediate is then further reacted with 2-bromophenol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound’s multiple benzene rings and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but lacks the additional phenoxy groups.
Ethylene glycol diphenyl ether: Contains two phenyl groups connected by an ethylene glycol moiety.
2-Phenoxyethyl phenyl ether: Features a phenoxy group attached to an ethyl phenyl ether.
Uniqueness
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is unique due to its complex structure, which includes multiple benzene rings and ether linkages. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
72711-87-6 |
|---|---|
Fórmula molecular |
C42H30O6 |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
1,2-bis[2-(2-phenoxyphenoxy)phenoxy]benzene |
InChI |
InChI=1S/C42H30O6/c1-3-17-31(18-4-1)43-33-21-7-9-23-35(33)45-37-25-11-13-27-39(37)47-41-29-15-16-30-42(41)48-40-28-14-12-26-38(40)46-36-24-10-8-22-34(36)44-32-19-5-2-6-20-32/h1-30H |
Clave InChI |
SHYHYKAGHFPTIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5OC6=CC=CC=C6OC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


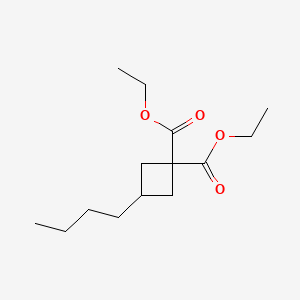
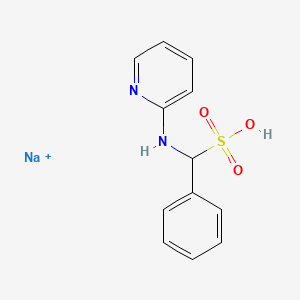

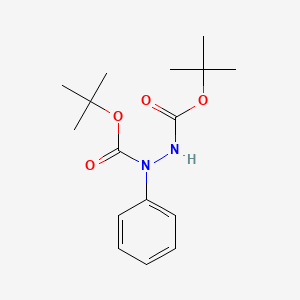
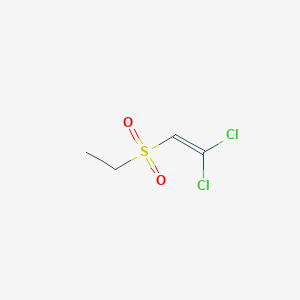
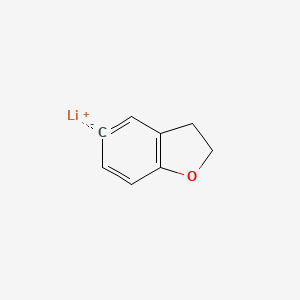
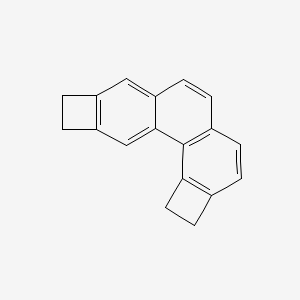
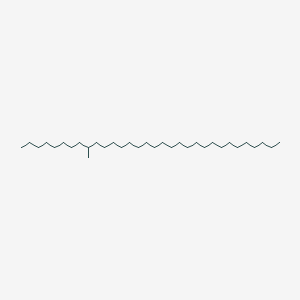

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)

